1-(2-Chloroethyl)-4-methoxybenzene
Overview
Description
Synthesis Analysis
Research on the synthesis of compounds closely related to 1-(2-Chloroethyl)-4-methoxybenzene, such as the electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene) and the reduction of 1-(2-Chloroethyl)-2-nitrobenzene, highlights innovative approaches to synthesizing complex organic compounds through electrochemical methods. These studies reveal the potential for creating derivatives of 1-(2-Chloroethyl)-4-methoxybenzene through controlled reactions that involve the cleavage and formation of chemical bonds under specific conditions (McGuire & Peters, 2016), (Du & Peters, 2010).
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroethyl)-4-methoxybenzene and related compounds has been a subject of study to understand their physical and chemical behavior. Research on similar methoxybenzene derivatives provides insights into their structural characteristics, such as planarity, bond angles, and the impact of substituents on their overall geometry. These structural attributes play a crucial role in determining the reactivity and properties of these compounds (Yamamoto et al., 1987).
Chemical Reactions and Properties
The chemical behavior of 1-(2-Chloroethyl)-4-methoxybenzene, including its reactions and properties, has been explored through studies on related methoxychlor compounds. These investigations shed light on the electrochemical reactions that such compounds undergo, including the reduction processes and the formation of dechlorinated products. Understanding these reactions is vital for applications in environmental remediation and the synthesis of value-added chemicals (McGuire et al., 2016).
Physical Properties Analysis
The physical properties of methoxybenzene derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on compounds like 1,2-dimethoxybenzene provides valuable information on the impact of methoxy groups on the physical characteristics of benzene derivatives. These properties are influenced by the molecular structure, highlighting the relationship between structure and physical behavior (Gerzain et al., 1996).
Chemical Properties Analysis
The chemical properties of 1-(2-Chloroethyl)-4-methoxybenzene, including reactivity, stability, and interaction with other molecules, are critical for its usage in chemical syntheses and industrial processes. Studies on similar compounds, such as the electrochemical reduction of methyl triclosan, provide insights into the reactivity patterns and potential applications of these chemicals in environmental science and synthetic chemistry (Peverly et al., 2014).
Scientific Research Applications
Biomass Proxy and Hydrothermal Alteration : Methoxyphenols, such as 1-(2-Chloroethyl)-4-methoxybenzene, can act as proxies for terrestrial biomass during hydrothermal alteration. Their pyrolysis produces specific compounds, indicating demethylation processes (Vane & Abbott, 1999).
Catalytic Reduction and Environmentally Friendly Products : The catalytic reduction of compounds like methoxychlor can produce a range of environmentally friendly products, including 4,4′-(2-chloroethene-1,1-diyl)bis(methoxybenzene) (McGuire, Hansen, Karty, & Peters, 2016).
Crystal Structure Analysis : Studies on the crystal structures of methoxybenzene derivatives, including 1-(2-Chloroethyl)-4-methoxybenzene, reveal insights into their molecular configurations and interactions (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).
Electrochemical Reduction in Organic Chemistry : The electrochemical reduction of related compounds in specific solvents leads to the formation of various methoxybenzene derivatives, contributing to the field of organic synthesis and green chemistry (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).
Solution and Solid-State Structures in Organometallic Chemistry : Research on the molecular structure of 1-lithio-2-methoxybenzene in both solid state and solution provides valuable information for organometallic chemistry (Harder, Boersma, Brandsma, Mier, & Kanters, 1988; Harder, Boersma, Brandsma, Mier, & Kanters, 1989).
Environmental Analysis and Decomposition Dynamics : Studies on the assay methods and decomposition dynamics of methoxybenzene derivatives in biological materials, such as liver tissue, help understand their stability and behavior in the environment (Chernova, Shormanov, Elizarova, & Tsatsua, 2022).
Regioselective Electrochemical Reactions : The electrochemical thiocyanation of methoxybenzene under specific conditions results in high regio- and isomeric-selectivity, contributing to the field of electrochemical synthesis (Gitkis & Becker, 2006).
Hydrogen Bonding and Thermodynamic Properties : Research on methoxyphenols and dimethoxybenzenes, including their intermolecular and intramolecular hydrogen bonds, provides insights into their thermodynamic properties and structures (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).
properties
IUPAC Name |
1-(2-chloroethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAMRAWHYEPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171259 | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-methoxybenzene | |
CAS RN |
18217-00-0 | |
Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)phenyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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